
6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin is a chemical compound that belongs to the class of benzodioxins It is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position of the benzodioxin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin typically involves the bromination of 2,3-dihydro-2,2-dimethyl-1,4-benzodioxin. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
化学反应分析
Types of Reactions
6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxins, while oxidation and reduction can lead to the formation of different functionalized derivatives.
科学研究应用
6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the production of various chemical products.
作用机制
The mechanism of action of 6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin involves its interaction with specific molecular targets. The bromine atom and the benzodioxin ring can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological and chemical activity.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: Lacks the bromine atom and methyl groups, making it less reactive in certain chemical reactions.
6-Chloro-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
2,2-Dimethyl-1,4-benzodioxin: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. The two methyl groups also contribute to its distinct chemical properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC 名称 |
6-bromo-2,2-dimethyl-3H-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c1-10(2)6-12-9-5-7(11)3-4-8(9)13-10/h3-5H,6H2,1-2H3 |
InChI 键 |
RTBDGGWNOFWFME-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC2=C(O1)C=CC(=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


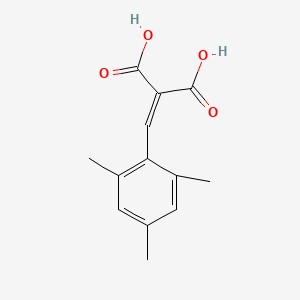

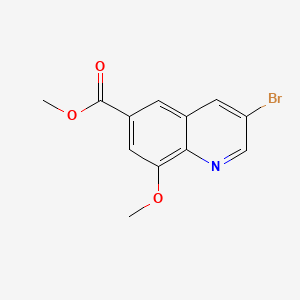


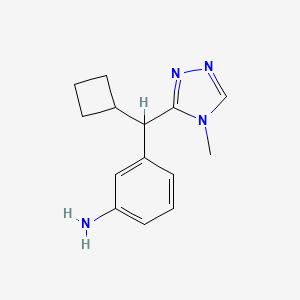
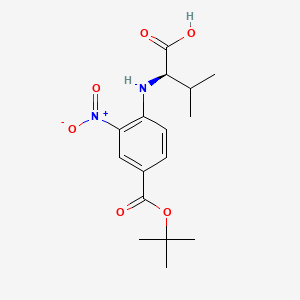
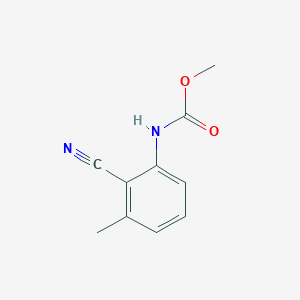

![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
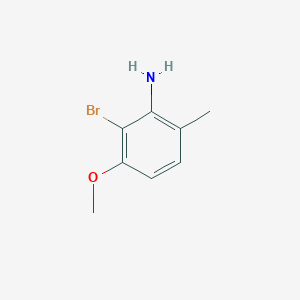
![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
